Tetrafluorosuccinamide

Description

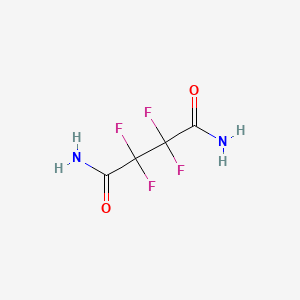

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluorobutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4N2O2/c5-3(6,1(9)11)4(7,8)2(10)12/h(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWRUVWOYAPWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)N)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958738 | |

| Record name | 2,2,3,3-Tetrafluorobutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-37-7 | |

| Record name | 2,2,3,3-Tetrafluorobutanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 377-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3-Tetrafluorobutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Tetrafluorosuccinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,3,3-Tetrafluorosuccinamide. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthesis and characterization workflows.

Introduction

Tetrafluorosuccinamide, with the IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details a reliable method for the synthesis of this compound and the analytical techniques used for its thorough characterization.

Synthesis of this compound

The primary route for the synthesis of this compound involves the ammonolysis of a suitable precursor, typically an ester of tetrafluorosuccinic acid. The following protocol is based on established chemical principles for amide formation from esters.

Experimental Protocol: Ammonolysis of Diethyl Tetrafluorosuccinate

Materials:

-

Diethyl tetrafluorosuccinate

-

Anhydrous ammonia

-

Anhydrous ethanol

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or water)

Procedure:

-

A solution of diethyl tetrafluorosuccinate in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Anhydrous ammonia gas is bubbled through the stirred solution at a slow and steady rate. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting ester.

-

Upon completion of the reaction, the excess ammonia is removed by purging the solution with an inert gas (e.g., nitrogen or argon) or by allowing the solution to warm to room temperature in a well-ventilated fume hood.

-

The crude this compound, which precipitates from the reaction mixture, is collected by filtration using a Büchner funnel.

-

The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound as a crystalline solid.

-

The purified product is dried under vacuum to remove any residual solvent.

Logical Workflow for Synthesis:

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Physical Properties

The basic physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide |

| CAS Number | 377-37-7 |

| Molecular Formula | C₄H₄F₄N₂O₂ |

| Molecular Weight | 188.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | To be determined experimentally |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are crucial.

Experimental Protocol for NMR Spectroscopy:

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added.

-

The NMR spectra are recorded on a high-resolution NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Expected NMR Spectral Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 8.0 | Broad Singlet | -NH₂ |

| ¹³C | ~160 - 170 | Singlet | C=O (Amide) |

| ~110 - 130 (t) | Triplet | -CF₂- | |

| ¹⁹F | To be determined | Singlet | -CF₂- |

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy:

-

A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the IR spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |

| 1680 - 1630 | Strong | C=O stretch (Amide I band) |

| 1650 - 1580 | Medium | N-H bend (Amide II band) |

| 1300 - 1100 | Strong | C-F stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for Mass Spectrometry:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is recorded in positive or negative ion mode.

Expected Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Assignment |

| 189.0281 | [M+H]⁺ (Calculated for C₄H₅F₄N₂O₂⁺) |

| 187.0125 | [M-H]⁻ (Calculated for C₄H₃F₄N₂O₂⁻) |

| Fragment ions | To be determined from the experimental spectrum |

Logical Flow for Characterization:

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers and scientists engaged in the fields of fluorine chemistry, medicinal chemistry, and materials science. Adherence to these methodologies will enable the reliable preparation and unambiguous identification of this important fluorinated compound. Further experimental work is required to determine the precise values for melting point, solubility, and the fragmentation patterns in mass spectrometry.

Tetrafluorosuccinamide: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Tetrafluorosuccinamide. Extensive searches for detailed experimental protocols, specific spectral data, and biological activity studies have yielded limited results. The information presented herein is based on established chemical principles and data for analogous compounds.

Core Physical and Chemical Properties

This compound, with the IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a fluorinated organic compound. The presence of four fluorine atoms on the succinamide backbone is expected to significantly influence its chemical and physical properties, such as electronegativity, thermal stability, and metabolic resistance, making it a compound of interest in medicinal chemistry and materials science.

A summary of its known and estimated physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H4F4N2O2 | PubChem[1] |

| Molecular Weight | 188.08 g/mol | PubChem[1] |

| CAS Number | 377-37-7 | ChemicalBook[2] |

| Melting Point | 259 °C | ChemicalBook[2] |

| Boiling Point (estimated) | 58°C (rough estimate) | ChemicalBook[2] |

| Density (estimated) | 1.5254 | ChemicalBook[2] |

| pKa (predicted) | 12.75 ± 0.50 | ChemicalBook[2] |

| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide | PubChem[1] |

| Synonyms | 2,2,3,3-Tetrafluorosuccinamide, Perfluorosuccinamide | PubChem[1] |

Synthesis and Characterization: A Proposed Workflow

Hypothetical Experimental Protocol:

A potential synthetic route could involve the amidation of tetrafluorosuccinic acid or one of its derivatives (e.g., diester, diacyl chloride). For instance, reacting tetrafluorosuccinyl chloride with an excess of ammonia would be a direct method. The reaction would likely be carried out in an inert solvent at low temperatures to control the exothermic reaction.

-

Reaction Work-up: The reaction mixture would then be subjected to a standard aqueous work-up to remove unreacted starting materials and byproducts. This could involve quenching the reaction with water or a mild base, followed by extraction with a suitable organic solvent.

-

Purification: The crude product would then be purified. Given its expected crystalline nature, recrystallization from an appropriate solvent system would be a primary method. Alternatively, column chromatography on silica gel could be employed.

-

Characterization: The identity and purity of the final product would be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity would be further assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Spectral Properties (Predicted)

Specific spectral data for this compound are not available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the four protons of the two amide groups are chemically equivalent. Therefore, a single, broad singlet is anticipated for the -NH2 protons. The chemical shift of this peak would be highly dependent on the solvent and concentration due to hydrogen bonding.

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum is also expected to be simple. Two distinct signals are predicted:

-

One signal for the two equivalent carbonyl carbons (-C=O). The chemical shift is expected in the range of 160-180 ppm.

-

One signal for the two equivalent tetrafluoro-substituted carbons (-CF2-). This signal will exhibit coupling with the attached fluorine atoms, likely appearing as a triplet due to coupling to two equivalent fluorine atoms. The chemical shift would be significantly downfield due to the electron-withdrawing effect of the fluorine atoms.

3.3. FTIR Spectroscopy

The Infrared (IR) spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: Two bands in the region of 3400-3200 cm-1, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH2) group.

-

C=O stretching (Amide I band): A strong absorption band around 1680-1630 cm-1.

-

N-H bending (Amide II band): An absorption band around 1650-1580 cm-1.

-

C-F stretching: Strong absorption bands in the region of 1200-1000 cm-1, characteristic of carbon-fluorine bonds.

3.4. Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak ([M]+) would be expected at m/z = 188.02, corresponding to the molecular weight of C4H4F4N2O2. Fragmentation patterns would likely involve the loss of amide groups and fluorine atoms.

Biological Activity and Signaling Pathways: An Unexplored Frontier

There is currently no publicly available information regarding the biological activity or potential signaling pathway involvement of this compound. The high fluorine content may confer properties such as increased metabolic stability and altered binding affinities, which are desirable in drug candidates.

Given its structure as a succinamide derivative, it could be investigated for a range of biological activities, including but not limited to, anticonvulsant, antimicrobial, or anticancer effects, as these are areas where other succinimide and amide-containing compounds have shown promise.

A general workflow for the initial biological evaluation of a novel compound like this compound is outlined below.

This workflow would begin with broad in vitro screening to identify any potential biological activity. If a "hit" is identified, further studies would be conducted to elucidate the mechanism of action, including the identification of specific molecular targets and affected signaling pathways. Promising candidates would then proceed to in vivo studies in animal models to assess efficacy and safety.

Conclusion

This compound is a sparsely studied fluorinated compound with potential for applications in various scientific fields. While its basic physical properties are documented, a significant gap exists in the literature concerning its synthesis, detailed spectral characterization, and biological activity. The information and proposed workflows in this guide are intended to provide a foundational understanding for researchers interested in exploring the properties and potential applications of this molecule. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound.

References

In-Depth Technical Guide: Tetrafluorosuccinamide (CAS 377-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorosuccinamide (CAS 377-37-7), with the IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a fluorinated organic compound.[1] The presence of four fluorine atoms on the succinamide backbone significantly influences its physicochemical properties, such as electronegativity, and potentially its biological activity. This document provides a comprehensive overview of the known properties, predicted spectroscopic data, and a plausible experimental protocol for the synthesis of this compound. Due to the limited availability of published experimental data for this specific compound, some sections of this guide are based on established principles of organic chemistry and spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are a combination of experimentally derived and computationally predicted data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide | PubChem[1] |

| CAS Number | 377-37-7 | PubChem[1] |

| Molecular Formula | C₄H₄F₄N₂O₂ | PubChem[1] |

| Molecular Weight | 188.08 g/mol | PubChem |

| Melting Point | 259 °C | ChemicalBook |

| Boiling Point | 58°C (Rough Estimate) | ChemicalBook |

| XLogP3-AA | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

(CH₃OOC)CF₂CF₂(COOCH₃) + 2 NH₃ → H₂N(CO)CF₂CF₂(CO)NH₂ + 2 CH₃OH

Proposed Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve diethyl tetrafluorosuccinate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Ammonolysis: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for several hours, or add a concentrated solution of ammonia in methanol. Seal the vessel and allow it to warm to room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting ester.

-

Work-up: Upon completion, vent the excess ammonia in a fume hood. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectra for this compound are not widely published. However, based on its structure, we can predict the key features of its NMR, IR, and mass spectra.

NMR Spectroscopy

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H NMR | ~7.0 - 8.0 | Broad singlet | - |

| ¹³C NMR | ~160 - 170 | Triplet | ¹Jcf |

| ~110 - 120 | Multiplet | ¹Jcf, ²Jcf | |

| ¹⁹F NMR | ~ -110 to -120 | Singlet | - |

-

¹H NMR: The four protons of the two amide groups are expected to appear as a broad singlet in the downfield region, typical for amide protons. The exact chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Two distinct carbon signals are expected. The carbonyl carbons (C=O) would appear significantly downfield. Due to coupling with the adjacent fluorine atoms, this signal would likely be a triplet. The two fluorinated carbons (-CF₂-) would appear further upfield and would show complex splitting due to one-bond and two-bond C-F coupling.

-

¹⁹F NMR: The four fluorine atoms are chemically equivalent and are not expected to couple with any other nuclei in the molecule, resulting in a single sharp singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (Amide) |

| 1700-1650 | C=O | Stretching (Amide I) |

| 1650-1600 | N-H | Bending (Amide II) |

| 1300-1100 | C-F | Stretching |

The presence of strong absorption bands for the N-H and C=O stretching of the amide groups, along with a strong C-F stretching band, would be the key diagnostic features.

Mass Spectrometry

In an electron ionization mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern would likely involve the loss of amide groups, fluorine atoms, and cleavage of the C-C bond.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 188 | [M]⁺ |

| 170 | [M - NH₂]⁺ |

| 144 | [M - CONH₂]⁺ |

| 100 | [C₂F₄]⁺ |

| 69 | [CF₃]⁺ |

| 44 | [CONH₂]⁺ |

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the signaling pathways affected by this compound. However, the introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.

Fluorinated analogs of biologically active molecules often exhibit altered or improved pharmacological profiles. It is plausible that this compound could be investigated for a range of biological activities, including as an enzyme inhibitor or a modulator of protein-protein interactions. The succinimide and amide moieties are present in many pharmaceutically active compounds.

Given the structural features, one could hypothesize its potential interaction with pathways involved in cellular metabolism or signaling cascades where protein-amide interactions are crucial. However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.

Caption: Hypothetical signaling pathway modulation by a bioactive molecule.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions, including the use of eye protection and gloves, should be observed when handling this compound.

Conclusion

This compound (CAS 377-37-7) is a fluorinated derivative of succinamide. While detailed experimental data on its synthesis, spectroscopy, and biological activity are limited, this guide provides a comprehensive overview based on available information and established chemical principles. The predicted spectral data and the proposed synthetic route offer a valuable starting point for researchers interested in this compound. Further experimental investigation is required to fully characterize its properties and to explore its potential applications in drug development and other scientific fields.

References

Perfluorosuccinamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorosuccinamide, also known as tetrafluorosuccinamide, is a fully fluorinated derivative of succinamide. While specific research on the direct applications of perfluorosuccinamide is currently limited, its unique chemical structure—a C4 backbone with amide functionalities and a high degree of fluorination—suggests significant potential across various scientific domains. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This technical guide will provide an in-depth overview of the known properties of perfluorosuccinamide and explore its potential applications in research, drawing parallels from the broader field of fluorinated compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of perfluorosuccinamide is fundamental to exploring its potential applications. The following table summarizes key data for this compound, the common synonym for perfluorosuccinamide.

| Property | Value |

| Molecular Formula | C4H4F4N2O2 |

| Molecular Weight | 188.08 g/mol |

| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide |

| CAS Number | 377-37-7 |

| SMILES | C(=O)(C(C(C(=O)N)(F)F)(F)F)N |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem CID 342469.

Potential Research Applications

The unique combination of a fluorinated core and reactive amide groups in perfluorosuccinamide opens up a range of hypothetical yet plausible research avenues.

As a Fluorinated Building Block in Organic Synthesis

The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to molecules.[2] Perfluorosuccinamide can serve as a robust, fluorinated C4 building block for the synthesis of more complex molecules. The amide functionalities provide reactive handles for a variety of chemical transformations.

Hypothetical Synthetic Pathway

Caption: Potential synthetic routes utilizing perfluorosuccinamide as a precursor.

In Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties.[1][4][5] Perfluorosuccinamide could be explored as a scaffold or fragment in the design of novel therapeutics.

-

Enzyme Inhibition: The strong electron-withdrawing nature of the perfluorinated backbone could influence the acidity of the N-H protons of the amide groups, potentially enabling them to act as hydrogen bond donors in enzyme active sites. Fluorinated compounds have a history of being effective enzyme inhibitors.[6][7] The succinamide core itself is a known motif in various enzyme inhibitors.

Hypothetical Enzyme Inhibition Workflow

Caption: A proposed workflow for identifying enzyme inhibitory activity of perfluorosuccinamide derivatives.

-

Modulation of Physicochemical Properties: Incorporation of the perfluorosuccinamide moiety into a larger molecule could increase its metabolic stability and lipophilicity, potentially improving its bioavailability and half-life.[2][8]

In Materials Science

The high fluorine content of perfluorosuccinamide suggests its potential use in the development of novel fluorinated materials. Per- and polyfluoroalkyl substances (PFAS) are known for their unique surface properties, including being both hydrophobic and oleophobic.[9]

-

Polymer Synthesis: As illustrated in the synthetic pathway diagram, perfluorosuccinamide could be a monomer for the synthesis of specialty polymers with high thermal stability and low surface energy.

-

Surface Coatings: Derivatives of perfluorosuccinamide could be investigated for creating water- and oil-repellent surface coatings.

Suggested Experimental Protocols

Due to the lack of specific published research on perfluorosuccinamide, the following protocols are adapted from general methodologies for similar compounds and should be optimized for specific experimental goals.

Protocol 1: Synthesis of N,N'-Disubstituted Perfluorosuccinamide Derivatives

Objective: To explore the reactivity of the amide groups and generate a library of derivatives for biological screening.

Materials:

-

Perfluorosuccinamide

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Acylating or Alkylating agent (e.g., Acetyl chloride, Benzyl bromide)

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

-

Dissolve perfluorosuccinamide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.

-

Slowly add the acylating or alkylating agent (2.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Target: a Serine Protease)

Objective: To screen perfluorosuccinamide and its derivatives for inhibitory activity against a model enzyme.

Materials:

-

Purified serine protease (e.g., Trypsin, Chymotrypsin)

-

Fluorogenic peptide substrate for the chosen protease

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Perfluorosuccinamide and its synthesized derivatives dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compounds (perfluorosuccinamide and its derivatives) in the assay buffer.

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using the microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways involving perfluorosuccinamide have been identified, many small molecule drugs exert their effects by modulating key cellular signaling pathways. Given the structural similarities of some drug molecules to endogenous signaling molecules, it is conceivable that derivatives of perfluorosuccinamide could be designed to interact with components of pathways implicated in diseases such as cancer or inflammation. For instance, many kinase inhibitors feature a central scaffold with appended functionalities that interact with the ATP-binding pocket.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: Hypothetical inhibition of a kinase cascade by a perfluorosuccinamide derivative.

Conclusion

Perfluorosuccinamide represents a largely unexplored molecule with considerable potential for a variety of research applications. Its fluorinated backbone and reactive amide groups make it an attractive candidate for use as a synthetic building block, a scaffold in medicinal chemistry, and a component in advanced materials. While direct experimental data is currently lacking, the principles established from the broader field of fluorine chemistry provide a strong rationale for investigating this compound. The hypothetical applications and protocols outlined in this guide are intended to serve as a starting point for researchers interested in unlocking the potential of perfluorosuccinamide and its derivatives. Further research is warranted to validate these potential applications and to fully characterize the biological and material properties of this intriguing fluorinated molecule.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Diamides: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.[1] Among the various classes of fluorinated molecules, fluorinated diamides have emerged as a particularly promising group, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of fluorinated diamides, with a focus on their application as insecticides targeting the ryanodine receptor.

Synthesis of Fluorinated Diamides

The synthesis of fluorinated diamides typically involves the coupling of a fluorinated carboxylic acid or its derivative with an appropriate amine. A common strategy for the synthesis of insecticidal anthranilic diamides involves the reaction of a substituted anthranilic acid with a fluorinated aniline derivative.

General Synthetic Protocol for Fluorinated Anthranilic Diamides

A representative synthetic route to novel fluorinated aniline anthranilic diamides is outlined below.[2] This multi-step process begins with the synthesis of a key intermediate, a substituted benzoxazinone, which is then coupled with a fluorinated aniline.

Step 1: Synthesis of the Substituted Benzoxazinone Intermediate

-

A solution of a substituted 2-aminobenzoic acid (1 equivalent) in an appropriate solvent (e.g., toluene) is treated with a substituted benzoyl chloride (1.2 equivalents) and a base such as pyridine (1.5 equivalents).

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting solid is collected by filtration, washed with a suitable solvent (e.g., petroleum ether), and dried to afford the intermediate amide.

-

The amide is then cyclized to the corresponding benzoxazinone by refluxing with acetic anhydride for a period of 2-3 hours.

-

After cooling, the precipitated solid is filtered, washed with a cold solvent mixture (e.g., petroleum ether/ethyl acetate), and dried to yield the benzoxazinone intermediate.

Step 2: Synthesis of the Final Fluorinated Diamide

-

The substituted benzoxazinone intermediate (1 equivalent) and a fluorinated aniline derivative (1 equivalent) are dissolved in a suitable solvent (e.g., tetrahydrofuran, THF).

-

A base, such as triethylamine (2 equivalents), is added to the mixture.

-

The reaction is stirred at room temperature or heated to reflux for a period of 4-12 hours, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the final fluorinated diamide product.

Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[2][3]

Biological Activity and Mechanism of Action

A significant application of fluorinated diamides is in the field of insecticides.[4][5] These compounds, particularly the anthranilic diamides, are potent activators of insect ryanodine receptors (RyRs).[2][6] RyRs are large ion channels located on the sarcoplasmic and endoplasmic reticulum membranes that control the release of intracellular calcium (Ca²⁺), a critical process for muscle contraction.[7][6]

The selective activation of insect RyRs by fluorinated diamides leads to an uncontrolled release of Ca²⁺ from internal stores into the cytoplasm of muscle cells. This sustained elevation of intracellular Ca²⁺ results in continuous muscle contraction, paralysis, and ultimately, the death of the insect.[7] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[7][8]

dot

Caption: Mechanism of action of fluorinated diamide insecticides.

Quantitative Structure-Activity Relationship (QSAR)

The insecticidal potency of fluorinated diamides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for high activity.

Influence of Fluorine Substitution

The position and number of fluorine atoms on the aromatic rings significantly impact the biological activity. For instance, in a series of novel fluorinated aniline anthranilic diamides, compounds with specific fluorine substitution patterns on the aniline moiety exhibited potent insecticidal activity against various lepidopteran pests.[2][5] The presence of a fluoroaniline group can be crucial for high potency.[2]

Impact of Other Substituents

Besides fluorine, other substituents on the diamide scaffold also play a critical role in determining insecticidal efficacy. For example, modifications to the pyrazole ring in anthranilic diamides have been shown to influence their activity against the ryanodine receptor.[9] The nature of the substituents on the anthraniloyl portion and the pyrazole ring can affect the binding affinity of the molecule to the receptor.

The following tables summarize the quantitative insecticidal activity data for a selection of fluorinated diamides against different insect species.

Table 1: Insecticidal Activity of Fluorinated Anthranilic Diamides against Mythimna separata (Oriental Armyworm) [2][5]

| Compound | Concentration (mg L⁻¹) | Mortality (%) | LC₅₀ (mg L⁻¹) |

| IIl | 0.1 | 26.7 | 0.08 |

| IIac | 0.1 | 26.7 | - |

| Chlorantraniliprole | 0.1 | 30.0 | 0.11 |

Table 2: Insecticidal Activity of Fluorinated Anthranilic Diamides against Plutella xylostella (Diamondback Moth) [2][5]

| Compound | LC₅₀ (mg L⁻¹) | Relative Potency vs. Chlorantraniliprole |

| IIl | 0.04 | 8.0x |

| IIy | 0.18 | 1.8x |

| IIz | 0.07 | 4.7x |

| Chlorantraniliprole | 0.32 | 1.0x |

Table 3: Insecticidal Activity of Fluorinated Anthranilic Diamides against Spodoptera frugiperda (Fall Armyworm) [2][5]

| Compound | LC₅₀ (mg L⁻¹) |

| IIk | 0.56 |

| IIaa | 0.46 |

| Chlorantraniliprole | 0.31 |

Experimental Protocols

Insect Bioassays

The insecticidal activity of fluorinated diamides is typically evaluated through diet-incorporation bioassays.

-

Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.

-

Diet Preparation: An artificial diet is prepared and, while still molten, the test solutions are added and mixed thoroughly. The final concentration of the solvent in the diet should be kept low (e.g., <0.5%) to avoid any toxic effects. A control diet containing only the solvent is also prepared.

-

Insect Treatment: Larvae of the target insect species (e.g., third-instar larvae) are placed on the treated diet in individual wells of a multi-well plate or in Petri dishes.

-

Incubation: The treated insects are maintained under controlled environmental conditions (e.g., 25 ± 1 °C, 75 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).

-

Mortality Assessment: Mortality is recorded at specific time points (e.g., 48 or 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: The corrected mortality is calculated using Abbott's formula. The lethal concentration 50 (LC₅₀) values are determined by probit analysis of the concentration-mortality data.

Calcium Imaging Experiments

To confirm the activation of ryanodine receptors, intracellular calcium imaging can be performed using insect cell lines or primary neuron cultures.

-

Cell Culture: An insect cell line expressing the ryanodine receptor (e.g., Sf9 cells) is cultured under appropriate conditions.

-

Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period (e.g., 30-60 minutes) at room temperature in the dark.

-

Compound Application: After washing to remove the excess dye, the cells are treated with the fluorinated diamide compounds at various concentrations.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence microplate reader or a confocal microscope. An increase in fluorescence indicates a rise in intracellular calcium levels.

-

Data Analysis: The dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for receptor activation.

dot

Caption: General experimental workflow for synthesis and bioassay.

Conclusion

Fluorinated diamides represent a significant class of biologically active molecules with important applications in agriculture. Their potent and selective activation of insect ryanodine receptors makes them highly effective insecticides. The continued exploration of the synthesis and structure-activity relationships of fluorinated diamides holds great promise for the development of new and improved crop protection agents. Furthermore, the principles of fluorine incorporation demonstrated in this class of compounds can provide valuable guidance for the design of novel pharmaceuticals and other bioactive molecules.

References

- 1. Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluoride regulates the differentiation and atrophy through FGF21/ERK signaling pathway in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Reactivity of Tetrafluorosuccinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and reactivity of tetrafluorosuccinamide is limited in publicly available literature. This guide is a predictive overview based on the known chemistry of analogous fluorinated compounds, succinimide derivatives, and general principles of organic chemistry. The quantitative data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound, with its perfluorinated carbon backbone, is a molecule of interest in medicinal chemistry and materials science. The presence of fluorine atoms is known to significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the stability and reactivity of this compound is crucial for its potential applications. This document provides a detailed technical overview of its predicted stability under various conditions and its expected reactivity profile.

Chemical Properties

| Property | Value | Source |

| CAS Number | 377-37-7 | [1][2][3] |

| Molecular Formula | C₄H₄F₄N₂O₂ | [1] |

| Molecular Weight | 188.08 g/mol | [1] |

| Alternate Names | Perfluorosuccinamide; 2,2,3,3-Tetrafluorobutane-1,4-diamide | [1] |

Stability Studies

The stability of this compound is predicted to be influenced by its susceptibility to hydrolysis and its thermal degradation profile. The strong carbon-fluorine bonds generally impart high thermal stability to fluorinated organic compounds.[4]

Hydrolytic Stability

The amide bonds in this compound are potential sites for hydrolysis. Based on studies of succinimide and its derivatives, it is anticipated that this compound will undergo hydrolysis under both acidic and basic conditions, likely proceeding through the formation of tetrafluorosuccinamic acid and subsequently tetrafluorosuccinic acid.[5][6][7][8] The electron-withdrawing effect of the fluorine atoms may influence the rate of hydrolysis.

Table 1: Hypothetical Hydrolytic Stability of this compound

| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Product |

| Acidic | 2 | 25 | > 500 | Tetrafluorosuccinamic acid |

| Acidic | 2 | 70 | 72 | Tetrafluorosuccinamic acid |

| Neutral | 7 | 25 | > 1000 | Minimal degradation |

| Neutral | 7 | 70 | 250 | Tetrafluorosuccinamic acid |

| Basic | 10 | 25 | 150 | Tetrafluorosuccinate |

| Basic | 10 | 70 | 12 | Tetrafluorosuccinate |

Thermal Stability

Perfluorinated compounds are known for their high thermal stability.[4] The thermal decomposition of this compound is expected to occur at elevated temperatures, potentially leading to the formation of smaller fluorinated organic fragments and inorganic fluoride.

Table 2: Hypothetical Thermal Decomposition Data for this compound

| Atmosphere | Heating Rate (°C/min) | Onset of Decomposition (°C) | Major Decomposition Products |

| Inert (N₂) | 10 | 280 - 300 | Fluorinated hydrocarbons, HF, CO, CO₂ |

| Oxidative (Air) | 10 | 270 - 290 | COF₂, HF, CO, CO₂ |

Reactivity Profile

Reactivity with Nucleophiles

The carbonyl carbons of the amide groups are electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles are expected to react with this compound, leading to amide bond cleavage or substitution.

Reactivity with Electrophiles

The nitrogen atoms of the amide groups possess lone pairs of electrons, but their basicity and nucleophilicity are expected to be significantly reduced due to the electron-withdrawing effects of the adjacent carbonyl groups and the perfluorinated backbone. Therefore, reactions with electrophiles are predicted to be sluggish.

Experimental Protocols

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Methodology:

-

Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).

-

Dissolve a known concentration of this compound (e.g., 1 mg/mL) in each buffer solution.

-

Incubate the solutions at controlled temperatures (e.g., 25 °C and 70 °C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining this compound and identify major degradation products.

-

Calculate the half-life (t½) at each condition.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

-

For product identification, the TGA can be coupled with a mass spectrometer or an FTIR spectrometer to analyze the evolved gases.

Visualizations

Caption: Predicted hydrolytic degradation pathway of this compound.

Caption: Experimental workflow for stability testing of this compound.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. This compound | 377-37-7 [chemicalbook.com]

- 3. This compound CAS#: 377-37-7 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics of Hydrolysis of Succinimides (1977) | G. J. Yakatan | 14 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

A Theoretical Exploration of the Reactivity of Tetrafluorosuccinamide: A Guide for Researchers

Introduction

Tetrafluorosuccinamide, a perfluorinated diamide, represents an intriguing yet underexplored molecule in synthetic chemistry. Its dense functionalization with highly electronegative fluorine atoms and two amide moieties suggests a unique reactivity profile with potential applications in materials science, medicinal chemistry, and as a precursor to novel fluorinated heterocycles. This technical guide provides a theoretical framework for the exploratory reactions of this compound, drawing upon established principles of perfluorinated compound chemistry. The proposed reactions, detailed experimental protocols, and structured data are intended to serve as a foundational resource for researchers and drug development professionals venturing into the study of this compound.

The reactivity of perfluorinated amides is often characterized by the strong electron-withdrawing effect of the fluorine atoms, which significantly influences the electrophilicity of the carbonyl carbon and the acidity of the N-H protons.[1][2] Consequently, this compound is anticipated to undergo a variety of transformations, including nucleophilic acyl substitution, reduction, dehydration, and cyclization reactions.

Proposed Reaction Pathways and Methodologies

This section outlines potential synthetic transformations of this compound. The experimental protocols provided are adapted from established procedures for analogous fluorinated compounds and should be considered as starting points for optimization.

Hydrolysis to Tetrafluorosuccinic Acid

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation.[3] For this compound, this reaction is expected to proceed under acidic or basic conditions. The strong electron-withdrawing nature of the tetrafluoroethyl backbone may facilitate this process compared to non-fluorinated analogs.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Apparatus: A 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

This compound (1.0 g, 5.7 mmol)

-

6 M Hydrochloric Acid (20 mL)

-

-

Procedure:

-

To the round-bottom flask, add this compound and 6 M hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the aqueous solution with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrafluorosuccinic acid.

-

Expected Quantitative Data

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | 19F NMR (δ, ppm) |

| Tetrafluorosuccinic Acid | C4H2F4O4 | 190.05 | 85-95 | 114-116 | -120 to -125 |

Reaction Pathway: Hydrolysis

Caption: Proposed pathway for the hydrolysis of this compound.

Reduction to 1,2,3,4-Tetrafluorobutane-1,4-diamine

The reduction of amides to amines is a key synthetic transformation.[3] Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required. This reaction would provide access to a fluorinated diamine, a valuable building block for polymers and ligands.

Experimental Protocol: Reduction with LiAlH4

-

Apparatus: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Reagents:

-

Lithium Aluminum Hydride (LiAlH4) (0.9 g, 23.7 mmol)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

-

This compound (1.0 g, 5.7 mmol)

-

-

Procedure:

-

Under a nitrogen atmosphere, suspend LiAlH4 in anhydrous THF in the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in a minimum amount of anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.9 mL), 15% aqueous NaOH (0.9 mL), and then water again (2.7 mL).

-

Filter the resulting white precipitate and wash it with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine.

-

Expected Quantitative Data

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Boiling Point (°C) | 19F NMR (δ, ppm) |

| 1,2,3,4-Tetrafluorobutane-1,4-diamine | C4H8F4N2 | 160.11 | 60-75 | 140-145 | -210 to -220 |

Reaction Pathway: Reduction

Caption: Proposed pathway for the reduction of this compound.

Dehydration to Tetrafluorosuccinonitrile

The dehydration of primary amides to nitriles is a common transformation, often achieved using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).[3] This would yield a perfluorinated dinitrile, a precursor for various heterocyclic compounds.

Experimental Protocol: Dehydration with P4O10

-

Apparatus: A 50 mL round-bottom flask connected to a distillation apparatus.

-

Reagents:

-

This compound (1.0 g, 5.7 mmol)

-

Phosphorus Pentoxide (P4O10) (2.4 g, 8.5 mmol)

-

-

Procedure:

-

In the flask, thoroughly mix this compound and P4O10.

-

Heat the mixture gently under vacuum.

-

The product, Tetrafluorosuccinonitrile, should distill as a colorless liquid.

-

Collect the distillate in a cooled receiver.

-

Expected Quantitative Data

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Boiling Point (°C) | IR (cm-1) |

| Tetrafluorosuccinonitrile | C4F4N2 | 152.05 | 50-65 | 62-65 | 2250-2270 (C≡N) |

Reaction Pathway: Dehydration

Caption: Proposed pathway for the dehydration of this compound.

Cyclization to Tetrafluorosuccinimide

Intramolecular cyclization of this compound could potentially be induced by heating, possibly with a dehydrating agent or a catalyst, to form Tetrafluorosuccinimide. This reaction would be analogous to the formation of succinimide from succinamide.

Experimental Protocol: Thermal Cyclization

-

Apparatus: A sublimation apparatus.

-

Reagents:

-

This compound (1.0 g, 5.7 mmol)

-

-

Procedure:

-

Place this compound in the bottom of the sublimation apparatus.

-

Heat the apparatus under vacuum.

-

Ammonia will be evolved, and the Tetrafluorosuccinimide product should sublime onto the cold finger.

-

Carefully scrape the sublimed product from the cold finger.

-

Expected Quantitative Data

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |

| Tetrafluorosuccinimide | C4HF4NO2 | 171.05 | 70-80 | 115-118 | 11-12 (broad s, 1H) |

Reaction Pathway: Cyclization

Caption: Proposed pathway for the cyclization of this compound.

Conclusion

This technical guide presents a theoretical exploration of the reactivity of this compound. The proposed reactions, including hydrolysis, reduction, dehydration, and cyclization, are based on the established chemistry of fluorinated amides and related compounds. The detailed experimental protocols and tabulated data provide a practical starting point for researchers interested in the synthesis and derivatization of this novel perfluorinated building block. Further experimental investigation is required to validate and optimize these proposed transformations, which hold the potential to unlock new avenues in fluorine chemistry.

References

Theoretical Conformational Analysis of Tetrafluorosuccinamide: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide to the theoretical and computational methodologies required for a thorough conformational analysis of tetrafluorosuccinamide. Lacking extensive published data on this specific molecule, this paper serves as a methodological framework, outlining the necessary steps, computational protocols, and data interpretation strategies based on established principles in computational chemistry.

Introduction

This compound (C₄H₄F₄N₂O₂) is a small, functionalized organic molecule whose three-dimensional structure is dictated by the rotation around its central carbon-carbon single bond.[1][2] This rotation gives rise to various conformational isomers, or conformers, each with a distinct energy level and potential biological activity. Understanding the relative stability of these conformers, the energy barriers separating them, and the preferred dihedral angles is crucial for applications in drug design, materials science, and molecular recognition studies.

The presence of four electron-withdrawing fluorine atoms on the succinamide backbone significantly influences the molecule's electronic properties and conformational preferences. Phenomena such as the gauche effect, observed in molecules like 1,2-difluoroethane where the gauche conformer is atypically more stable than the anti conformer, may play a critical role.[3] Theoretical studies, employing quantum chemical methods, are indispensable for elucidating these complex stereoelectronic interactions.

This guide details a robust, multi-level computational workflow for performing a comprehensive conformational analysis of this compound.

Hypothetical Conformational Data

A primary goal of a conformational study is to identify all stable conformers and quantify their relative energies and the barriers to interconversion. The following table presents a hypothetical summary of results for this compound, illustrating the type of quantitative data that would be generated from the protocols described herein. The key dihedral angle is defined by the F-C-C-F atom sequence.

| Conformer ID | Description | Dihedral Angle (F-C-C-F) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| CONF-1 | Gauche | ~65° | 0.00 (Global Minimum) | 5.8 |

| CONF-2 | Anti | 180° | 1.20 | 3.5 |

| TS-1 | Eclipsed | ~0° | 5.80 (Transition State) | - |

| TS-2 | Eclipsed | ~120° | 4.70 (Transition State) | - |

Note: These values are illustrative and serve as a template for presenting results. The stability of the gauche conformer is hypothesized based on the known gauche effect in similar fluorinated alkanes.[3][4]

Experimental Protocols: A Computational Approach

A rigorous conformational analysis requires a multi-step computational strategy to balance accuracy and computational cost.[5] The following protocol outlines a standard workflow for this purpose.

Step 1: Initial Potential Energy Surface (PES) Scan

-

Objective: To identify all potential low-energy conformers across the entire conformational space.

-

Methodology: A low-cost but robust semi-empirical quantum mechanical method (e.g., GFN2-xTB) or a molecular mechanics force field (e.g., GAFF2 for fluorinated alkanes[6]) is used.

-

Procedure:

-

The structure of this compound is built using molecular modeling software.

-

A systematic (grid-based) or stochastic (e.g., Monte Carlo) search is initiated. A popular modern approach is the use of metadynamics as implemented in the CREST program, which is highly effective for exploring conformational space.[7]

-

The search algorithm systematically rotates the central C-C bond (and other rotatable bonds, such as C-N) and performs a rapid geometry optimization at each step.

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the identified global minimum are saved for further analysis.

-

Step 2: High-Level Geometry Optimization

-

Objective: To obtain accurate geometries and relative energies for the conformers identified in Step 1.

-

Methodology: Density Functional Theory (DFT) is the most common choice, offering a good balance of accuracy and efficiency.[8][9]

-

Procedure:

-

Each conformer from Step 1 is used as a starting geometry.

-

A sufficiently flexible basis set, such as 6-311+G(2d,p), is employed to accurately describe the electronic structure.

-

To confirm that each optimized structure is a true energy minimum, a frequency calculation is performed. A minimum must have zero imaginary frequencies.

-

Step 3: Calculation of Rotational Barriers

-

Objective: To determine the energy required to convert between stable conformers.

-

Methodology: A relaxed Potential Energy Surface (PES) scan is performed at the DFT level.

-

Procedure:

-

Starting from the lowest energy conformer (e.g., the gauche form), the key dihedral angle (F-C-C-F) is constrained and rotated in small increments (e.g., 10-15 degrees).

-

At each step of the scan, all other geometric parameters are allowed to relax (optimize).

-

The energy is plotted against the dihedral angle. The peaks of this plot correspond to the transition states, and their energy difference from the minima gives the rotational barrier.[11]

-

The geometry of each transition state should be further refined using a dedicated transition state search algorithm (e.g., using OPT=(TS, CALCFC, NOEIGEN) in Gaussian) and confirmed by a frequency calculation (which should yield exactly one imaginary frequency).

-

Step 4: Solvation Effects

-

Objective: To evaluate the influence of a solvent on conformational preference, as polarity can significantly alter relative stabilities.[3]

-

Methodology: Implicit solvation models are computationally efficient for this purpose.

-

Procedure:

-

The geometry optimizations and energy calculations from Steps 2 and 3 are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8]

-

This allows for the simulation of conformational preferences in various solvents (e.g., water, DMSO, chloroform) to assess environmental impact.

-

Visualizations

Diagrams are essential for conceptualizing both the computational workflow and the molecular structure under investigation.

Computational Workflow

References

- 1. This compound | C4H4F4N2O2 | CID 342469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. Conformational energy differences and barriers to rotation in fluoroethanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Improved GAFF2 parameters for fluorinated alkanes and mixed hydro- and fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. arxiv.org [arxiv.org]

- 10. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 11. researchgate.net [researchgate.net]

The Discovery and History of Tetrafluorosuccinamide: A Technical Guide

Introduction

Tetrafluorosuccinamide, a fully fluorinated derivative of succinamide, represents a molecule of significant interest within the realm of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and unique conformational preferences. Despite its seemingly simple structure, the history of this compound is not extensively documented in mainstream chemical literature, suggesting it may be a compound that has been synthesized for specific applications rather than being a subject of broad academic inquiry. This guide provides a comprehensive overview of the likely discovery route, synthetic approaches, and potential properties and applications of this compound, drawing upon established principles of organofluorine chemistry.

Postulated Discovery and Historical Context

The discovery of this compound is not attributed to a single, seminal publication. Instead, its synthesis and study are likely products of the broader expansion of fluorine chemistry throughout the 20th century. The development of potent and selective fluorinating agents, coupled with a growing understanding of the profound impact of fluorination on molecular properties, spurred the synthesis of a vast array of fluorinated organic compounds.

The synthesis of this compound would logically follow the availability of its precursor, tetrafluorosuccinic acid. The preparation of perfluorinated dicarboxylic acids has been an area of research for several decades, driven by their utility as monomers for fluoropolymers and as building blocks in organic synthesis. It is highly probable that this compound was first prepared as a straightforward derivative of tetrafluorosuccinic acid to explore the properties of perfluorinated diamides.

Physicochemical Properties

While specific, experimentally determined quantitative data for this compound is scarce in publicly accessible databases, we can infer its likely properties based on the behavior of analogous fluorinated molecules. The strong electron-withdrawing nature of the fluorine atoms would significantly impact the molecule's characteristics.

| Property | Postulated Value/Characteristic |

| Molecular Formula | C₄H₄F₄N₂O₂ |

| Molecular Weight | 188.08 g/mol |

| Appearance | Likely a white crystalline solid. |

| Melting Point | Expected to be significantly higher than its non-fluorinated counterpart, succinamide, due to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). |

| Solubility | Predicted to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. Solubility in water is expected to be limited. |

| Acidity/Basicity | The amide protons are expected to be more acidic than in succinamide due to the inductive effect of the fluorine atoms. |

| Spectroscopic Data | ¹⁹F NMR: A complex multiplet is expected due to fluorine-fluorine coupling. ¹H NMR: A broad singlet for the amide protons. ¹³C NMR: Resonances for the carbonyl and fluorinated carbons, with characteristic C-F coupling. IR: Strong C=O and N-H stretching bands. |

Experimental Protocols: Synthesis of this compound

The most direct and logical synthetic route to this compound is the amidation of tetrafluorosuccinic acid or its derivatives. Below is a detailed, generalized protocol for such a synthesis.

3.1. Synthesis from Tetrafluorosuccinic Acid via the Acyl Chloride

This two-step method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by reaction with ammonia.

Step 1: Synthesis of Tetrafluorosuccinyl Chloride

-

Materials: Tetrafluorosuccinic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), a mixture of tetrafluorosuccinic acid (1 equivalent) and an excess of thionyl chloride (2.5-3 equivalents) is prepared.

-

A few drops of DMF are added as a catalyst.

-

The reaction mixture is heated to reflux (typically 60-80 °C) and maintained at this temperature until the evolution of gas ceases (usually 2-4 hours).

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude tetrafluorosuccinyl chloride is then purified by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Materials: Tetrafluorosuccinyl chloride, and concentrated aqueous ammonia.

-

Procedure:

-

The purified tetrafluorosuccinyl chloride is dissolved in a suitable anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the stirred solution. A vigorous reaction occurs with the formation of a white precipitate (this compound).

-

The addition is continued until the solution is basic.

-

The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

-

The white solid is collected by filtration, washed with cold water to remove ammonium chloride, and then with a small amount of cold diethyl ether.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, the introduction of fluorine can lead to potent and selective biological effects. Fluorinated analogs of bioactive molecules are a cornerstone of modern drug discovery. The high electronegativity and small size of fluorine can influence binding affinities to biological targets, block metabolic pathways, and alter cell permeability.

Given its structure as a diamide, this compound could potentially interact with enzymes that process amide-containing substrates. A hypothetical area of investigation could be its effect on proteases or amidases. The diagram below illustrates a generic workflow for investigating the biological activity of a novel fluorinated compound like this compound.

Conclusion

This compound remains a molecule with underexplored potential. While its specific discovery and history are not well-documented, its synthesis is achievable through established organic chemistry principles. The profound influence of fluorination on molecular properties suggests that this compound and its derivatives could possess unique and valuable characteristics for applications in drug discovery, materials science, and agrochemicals. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of Tetrafluorosuccinamide

Disclaimer: The following protocol is a proposed synthetic route based on established chemical principles for the synthesis of analogous fluorinated amides. Tetrafluorosuccinamide is not a widely synthesized compound, and therefore, this protocol has not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a proposed two-step laboratory-scale synthetic protocol for this compound, commencing from the commercially available precursor, tetrafluorosuccinic acid.

Proposed Synthetic Pathway

The proposed synthesis involves two sequential reactions:

-

Halogenation: The conversion of tetrafluorosuccinic acid to its corresponding acyl chloride, tetrafluorosuccinyl chloride, using thionyl chloride.

-

Amidation: The subsequent reaction of tetrafluorosuccinyl chloride with an excess of ammonia to yield the desired this compound.

Experimental Protocols

Step 1: Synthesis of Tetrafluorosuccinyl Chloride

This procedure is adapted from standard methods for the preparation of acyl chlorides from carboxylic acids.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |